molecular formula C9H13BFNO2 B1457477 3-((Dimethylamino)methyl)-5-fluorophenylboronic acid CAS No. 1672660-86-4

3-((Dimethylamino)methyl)-5-fluorophenylboronic acid

Cat. No.: B1457477
CAS No.: 1672660-86-4
M. Wt: 197.02 g/mol
InChI Key: CLEGFWROBYVBFE-UHFFFAOYSA-N
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Description

“3-((Dimethylamino)methyl)-5-fluorophenylboronic acid” is likely a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic acids are typically synthesized through a reaction of a boron trihalide or a boron trichloride with an organometallic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a phenyl ring (a six-membered carbon ring typical of many aromatic compounds) with a fluorine atom and a boronic acid group attached at the 5th carbon. Additionally, a dimethylamino methyl group would be attached to the 3rd carbon .


Chemical Reactions Analysis

Boronic acids are known to participate in various types of chemical reactions. One of the most well-known reactions is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, boronic acids are solid at room temperature and are soluble in common organic solvents .

Scientific Research Applications

Recognition and Sensing Applications

  • Selective Recognition of Hydrophilic Compounds : Sawada et al. (2000) discussed self-assembled aggregates of new fluoroalkylated end-capped oligomers that can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, including 3-aminophenylboronic acid derivatives, showcasing their potential in transferring these compounds from aqueous solutions to organic media. This research indicates the utility of such compounds in selective recognition applications (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).

  • Fluorescent Chemo-sensors for Detection of Picric Acid : Vishnoi et al. (2015) developed a fluorescent chemo-sensor by substituting the N–H protons of a related compound with methyl groups, enabling highly selective and remarkable fluorescence quenching in the presence of picric acid. This demonstrates the application of such compounds in the design of selective sensors for hazardous materials (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Catalysis and Synthesis

  • Suzuki–Miyaura Cross-Coupling Reactions : Snelders et al. (2008) described the application of hexa((dimethylamino)methyl)-functionalized triphenylphosphine in Suzuki-Miyaura cross-coupling reactions, indicating an enhancement in rate compared to non-ionic compounds and traditional triphenylphosphine. This study underscores the compound's role in facilitating more efficient catalytic processes (Snelders, Kreiter, Firet, Koten, & Gebbink, 2008).

Fluorescence and Imaging

  • pH-Sensitive Probes for Bioimaging : Jiang et al. (2015) reported the synthesis of a BOPHY dye containing a (p-dimethylamino)styryl group, which acts as a pH probe due to its nearly non-fluorescent nature that turns highly fluorescent upon protonation. This highlights the compound's utility in developing pH-sensitive probes for biological imaging applications (Jiang, Su, Yue, Li, Yu, Zhang, Sun, & Xiao, 2015).

Material Science

  • Nonconjugated Macromolecular Luminogens : Dutta et al. (2020) designed nonaromatic biocompatible macromolecular luminogens incorporating 2-(dimethylamino)ethyl methacrylate for the sensitive detection and exclusion of Fe(III) and Cu(II), demonstrating applications in sensing and removal of heavy metals, as well as cell imaging (Dutta, Mahapatra, Deb, Ghosh, Chattopadhyay, & Singha, 2020).

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the formation of a covalent bond with a hydroxyl group of another molecule, forming a cyclic boronate ester .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. It’s important to avoid skin and eye contact, and to use the compound in a well-ventilated area .

Future Directions

Boronic acids and their derivatives have been the subject of much research due to their versatility in chemical reactions. They have potential applications in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry .

Properties

IUPAC Name

[3-[(dimethylamino)methyl]-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BFNO2/c1-12(2)6-7-3-8(10(13)14)5-9(11)4-7/h3-5,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEGFWROBYVBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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